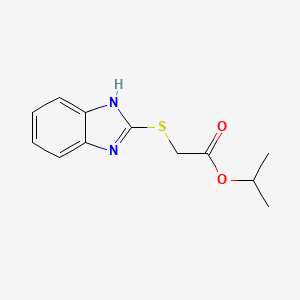

propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate

Description

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

propan-2-yl 2-(1H-benzimidazol-2-ylsulfanyl)acetate |

InChI |

InChI=1S/C12H14N2O2S/c1-8(2)16-11(15)7-17-12-13-9-5-3-4-6-10(9)14-12/h3-6,8H,7H2,1-2H3,(H,13,14) |

InChI Key |

HIFJWDBUUBMUAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CSC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of o-Phenylenediamine with Carbon Disulfide

The benzimidazole core is synthesized via cyclocondensation of o-phenylenediamine (1) with carbon disulfide (CS₂) under alkaline conditions:

$$

\text{o-Phenylenediamine} + \text{CS}2 \xrightarrow{\text{KOH, EtOH}} \text{2-Mercapto-1H-benzimidazole} + \text{H}2\text{S}

$$

Conditions :

This method leverages Brønsted acidic ionic liquid (BAIL) catalysts to enhance reaction efficiency, reducing side products such as disulfides.

Thioether Formation: Alkylation of 2-Mercapto-1H-benzimidazole

Nucleophilic Substitution with Propan-2-yl 2-Chloroacetate

The thiol group of 2-mercapto-1H-benzimidazole undergoes nucleophilic displacement with propan-2-yl 2-chloroacetate (2) in the presence of a base:

$$

\text{2-Mercapto-1H-benzimidazole} + \text{ClCH}2\text{COO}^-\text{propan-2-yl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate} + \text{KCl}

$$

Optimized Parameters :

Mitsunobu Coupling for Sterically Hindered Systems

For substrates prone to elimination, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) facilitates thioether formation:

$$

\text{2-Mercapto-1H-benzimidazole} + \text{Propan-2-yl 2-hydroxyacetate} \xrightarrow{\text{DEAD, PPh}3, \text{THF}} \text{Target Compound} + \text{H}2\text{O}

$$

Advantages :

Esterification Strategies

Direct Esterification of 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetic Acid

Pre-formed 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetic acid (3) is esterified with isopropyl alcohol via acid catalysis:

$$

\text{3} + \text{Propan-2-ol} \xrightarrow{\text{H}2\text{SO}4, \text{toluene}} \text{Target Compound} + \text{H}_2\text{O}

$$

Key Considerations :

Transesterification from Methyl Acetate Precursor

A two-step transesterification avoids handling corrosive acids:

- Synthesize methyl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate via Schotten-Baumann reaction.

- React with excess isopropyl alcohol under basic conditions:

$$

\text{Methyl ester} + \text{Propan-2-ol} \xrightarrow{\text{NaOPr-}^i, \text{reflux}} \text{Target Compound} + \text{MeOH}

$$

Yield : 82–90%

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DMF | DMF | 60°C | 78–84 | 95–98 |

| Mitsunobu Coupling | DEAD, PPh₃ | THF | 0–25°C | 70–75 | 90–92 |

| Direct Esterification | H₂SO₄ | Toluene | 110°C | 80–88 | 97–99 |

| Transesterification | NaOPr-ⁱ | Isopropanol | 80°C | 82–90 | 94–96 |

Trade-offs :

- Nucleophilic substitution offers high yields but requires prolonged heating.

- Mitsunobu coupling avoids harsh conditions but incurs higher costs.

- Direct esterification achieves excellent purity but uses corrosive catalysts.

Mechanistic Insights and Side Reactions

Competing Oxidation of Thioether to Sulfone

Under oxidative conditions (e.g., H₂O₂, ammonium molybdate), the thioether moiety may oxidize to a sulfone, necessitating inert atmospheres and strict temperature control:

$$

\text{Target Compound} \xrightarrow{\text{H}2\text{O}2, \text{Mo catalyst}} \text{Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfonyl)acetate}

$$

Mitigation Strategies :

Ester Hydrolysis in Basic Media

Strong bases (e.g., NaOH) or prolonged storage in polar solvents (e.g., DMSO) can hydrolyze the isopropyl ester:

$$

\text{Target Compound} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetic Acid} + \text{Propan-2-ol}

$$

Preventive Measures :

- Neutralize reaction mixtures immediately post-synthesis.

- Store products in anhydrous solvents (e.g., CH₂Cl₂).

Scalability and Industrial Feasibility

Continuous-Flow Synthesis

Microreactor systems enable rapid mixing and heat transfer, reducing side reactions during alkylation:

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball mills:

- Reagents : 2-Mercaptobenzimidazole, propan-2-yl 2-bromoacetate, K₂CO₃

- Time : 2 hours

- Yield : 88%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl group (-S-) in the compound acts as a leaving group, enabling nucleophilic substitution reactions. This occurs when nucleophiles (e.g., amines, alcohols) displace the sulfanyl group, forming new bonds. The reaction typically proceeds under alkaline conditions or with appropriate catalysts to facilitate deprotonation and nucleophilic attack.

Mechanism :

-

Deprotonation of the nucleophile (e.g., hydroxide ion).

-

Nucleophilic attack on the sulfur center.

-

Departure of the sulfanyl group as a leaving group.

Conditions :

-

Solvents: Polar aprotic (e.g., DMF) or protic (e.g., water).

-

Catalysts: Bases (e.g., NaOH, K₂CO₃).

Outcome :

Formation of substituted acetates with diverse functional groups (e.g., amidates, ethers).

Electrophilic Aromatic Substitution

The benzodiazole ring undergoes electrophilic substitution at positions activated by electron-donating groups (e.g., the adjacent sulfanyl group). This reactivity is exploited in reactions such as nitration, chlorination, or sulfonation.

Mechanism :

-

Generation of an electrophile (e.g., NO₂⁺).

-

Attack on the aromatic ring at meta or para positions relative to the substituent.

-

Formation of a sigma complex, followed by deprotonation to restore aromaticity.

Conditions :

-

Electrophiles: Nitric acid, chlorine, sulfuric acid.

-

Solvents: Polar aprotic or acidic media.

Outcome :

Functionalization of the benzodiazole core with electrophilic groups (e.g., nitro, chloro).

Hydrolysis of the Ester Group

The ester moiety (-OC(=O)R) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates. This reaction is critical for modifying the compound’s solubility or reactivity.

Mechanism :

-

Protonation of the carbonyl oxygen (acidic conditions).

-

Nucleophilic attack by water or hydroxide.

-

Formation of a tetrahedral intermediate.

-

Departure of the leaving group (propan-2-yl alcohol).

Conditions :

-

Acidic: H₃O⁺, HCl.

-

Basic: NaOH, KOH.

Outcome :

Conversion to the carboxylic acid derivative (2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetic acid).

Oxidation of the Sulfanyl Group

The sulfanyl group (-S-) can be oxidized to sulfinyl (-SO-) or sulfonyl (-SO₂-) moieties using oxidizing agents like hydrogen peroxide or hypervalent iodine reagents. This enhances the compound’s stability and reactivity .

Mechanism :

-

Oxidative cleavage of the S-S bond (if present).

-

Sequential oxidation of sulfur to higher oxidation states.

Conditions :

-

Oxidants: H₂O₂, HIO₃, KMnO₄.

-

Solvents: Aqueous or organic media.

Outcome :

Formation of sulfinyl or sulfonyl derivatives with altered electronic properties.

Cross-Coupling Reactions

The benzodiazole ring’s aromaticity and substituents enable participation in cross-coupling reactions (e.g., Suzuki, Heck) to form carbon-carbon bonds. These reactions are valuable for synthesizing complex heterocycles .

Mechanism :

-

Oxidative addition of a metal catalyst (e.g., Pd) to the substrate.

-

Transmetallation with a coupling partner.

-

Reductive elimination to form the new bond.

Conditions :

-

Catalysts: Pd(OAc)₂, PPh₃.

-

Solvents: THF, DMF.

-

Bases: K₃PO₄, Na₂CO₃.

Outcome :

Functionalized benzodiazoles with extended conjugation or bioactive motifs .

Comparison of Key Reaction Types

| Reaction Type | Reactive Site | Conditions | Outcome |

|---|---|---|---|

| Nucleophilic Substitution | Sulfanyl group | Alkaline conditions, nucleophiles | Substituted acetates |

| Electrophilic Aromatic | Benzodiazole ring | Electrophiles (NO₂⁺, Cl⁺) | Functionalized benzodiazoles |

| Hydrolysis | Ester group | Acidic/basic conditions | Carboxylic acid derivatives |

| Oxidation | Sulfanyl group | H₂O₂, HIO₃, KMnO₄ | Sulfinyl/sulfonyl derivatives |

| Cross-Coupling | Benzodiazole ring | Metal catalysts (Pd), bases | Extended-conjugation compounds |

Scientific Research Applications

Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate involves its interaction with specific molecular targets. The benzodiazole ring system can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C${12}$H${14}$N$2$O$2$S (inferred).

- Functional Groups : Ester (propan-2-yl acetate), benzodiazole, thioether.

- Molecular Weight : ~258.31 g/mol.

Functional Group Variations

The target ester is compared to two structurally related compounds:

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetamide (CAS 30065-26-0) : A primary amide with molecular formula C$9$H$9$N$_3$OS.

2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N-phenyl-N-(propan-2-yl)acetamide (CAS 305348-11-2) : A tertiary amide with phenyl and isopropyl substituents (C${18}$H${19}$N$_3$OS).

Table 1: Molecular and Functional Group Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups |

|---|---|---|---|

| Propan-2-yl 2-(benzodiazolylsulfanyl)acetate | C${12}$H${14}$N$2$O$2$S | 258.31 | Ester, benzodiazole, thioether |

| 2-(Benzodiazolylsulfanyl)acetamide | C$9$H$9$N$_3$OS | 207.25 | Amide, benzodiazole, thioether |

| N-Phenyl-N-isopropyl acetamide derivative | C${18}$H${19}$N$_3$OS | 325.43 | Tertiary amide, benzodiazole, thioether |

Physicochemical Properties

- Solubility: The ester is expected to exhibit higher lipophilicity than the primary amide due to the nonpolar isopropyl group, enhancing solubility in organic solvents. The tertiary amide (CAS 305348-11-2) may have intermediate solubility due to bulky aryl substituents .

- Stability : Esters are more prone to hydrolysis under acidic/basic conditions compared to amides, which are stabilized by resonance .

- Melting Points : Amides generally have higher melting points than esters due to stronger intermolecular hydrogen bonding.

Structural and Crystallographic Insights

Crystal structures of benzodiazole derivatives are often resolved using SHELX programs (e.g., SHELXL for refinement ). For example:

- The benzodiazole ring in similar compounds exhibits planar geometry, enabling π-π stacking.

- Hydrogen bonding between amide groups and solvent molecules is common in primary amides, whereas esters lack such interactions, leading to different packing motifs .

Biological Activity

Propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate, commonly referred to as compound 4587-0342, is part of a class of compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N-(propan-2-yl)acetamide

- Molecular Formula : C₁₈H₁₉N₃OS

- Molecular Weight : 325.43 g/mol

- LogP : 3.384 (indicating moderate lipophilicity)

- Water Solubility : LogSw -3.81 (suggesting low solubility in water)

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. The benzodiazole moiety is known for its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties. Additionally, the sulfanyl group can enhance the compound's reactivity and interaction with biological macromolecules.

Anti-inflammatory Effects

Research has indicated that compounds containing the benzodiazole structure often exhibit anti-inflammatory properties. For instance, this compound has been included in anti-inflammatory screening libraries due to its potential to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Study 1: Insecticidal Activity Assessment

In a comparative study assessing the larvicidal activity of various benzodiazole derivatives against Aedes aegypti, some compounds demonstrated LC50 values significantly lower than those of established insecticides. Although the specific data for this compound were not highlighted, similar compounds showed promising results in terms of both efficacy and safety profiles .

| Compound | LC50 (μM) | LC90 (μM) | Cytotoxicity (Human Cells) |

|---|---|---|---|

| Compound A | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity up to 5200 μM |

| Propan-2-yl Benzodiazole | TBD | TBD | TBD |

Case Study 2: Structural Activity Relationship (SAR)

The structural components of this compound have been analyzed in relation to their biological activity. The presence of the benzodiazole ring has been linked with enhanced interaction with neurotransmitter receptors and potential modulation of inflammatory pathways.

Q & A

Q. What are the common synthetic routes for propan-2-yl 2-(1H-1,3-benzodiazol-2-ylsulfanyl)acetate?

The compound is typically synthesized via reductive amination or esterification reactions. For example, solvent-free reactions between benzoxazole derivatives and hydrazine hydrate yield intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide, which can undergo further functionalization. Key steps include refluxing in absolute ethanol, monitoring via TLC (chloroform:methanol, 7:3), and isolation by ice-water precipitation . Esterification with propan-2-ol under acidic catalysis is a critical step to introduce the isopropyl ester group .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- NMR spectroscopy (1H/13C) confirms substituent connectivity, particularly the benzodiazolylsulfanyl and acetate moieties.

- X-ray crystallography resolves molecular conformation, including dihedral angles (e.g., 88.41° between the benzothiazole ring and acetate plane) and weak C–H⋯O hydrogen bonds .

- Mass spectrometry validates molecular weight (283.29 g/mol for the benzothiazole analog) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational hydrogen bonding patterns?

Combine high-resolution X-ray data (e.g., using SHELXL for refinement) with graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs. For weak interactions (e.g., C–H⋯O), employ DFT calculations (B3LYP/6-311+G(d,p)) to evaluate bond energies and compare with crystallographic distances. This dual approach reconciles geometric data with electronic structure models .

Q. What strategies optimize reaction yields during the esterification step?

- Catalyst selection : Use p-toluenesulfonic acid (PTSA) or DMAP to enhance nucleophilic attack by propan-2-ol.

- Solvent control : Anhydrous acetone or acetonitrile minimizes hydrolysis of the ester product.

- Temperature modulation : Reflux conditions (70–80°C) balance reaction rate and side-product formation. Post-reaction purification via column chromatography (silica gel, hexane:ethyl acetate) improves yield .

Q. How to address crystallographic refinement challenges posed by weak hydrogen bonds or disorder?

- High-resolution data collection : Use a Nonius KappaCCD diffractometer with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SORTAV) to improve data quality .

- Twinning analysis : Employ SHELXL’s TWIN/BASF commands to model twinned crystals. Refinement with anisotropic displacement parameters for non-H atoms enhances accuracy .

Q. How to evaluate the compound’s bioactivity using computational methods?

- Molecular docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. Validate with binding free energy calculations (MM-PBSA).

- ADMET profiling : Predict pharmacokinetics (e.g., LogP = 1.9, H-bond acceptors = 3) via SwissADME. Prioritize derivatives with low hepatotoxicity (e.g., ProTox-II) .

Data Contradiction Analysis

Q. How to interpret conflicting data between NMR and X-ray results regarding molecular flexibility?

If NMR suggests rotational freedom in the sulfanylacetate chain but X-ray shows a rigid conformation:

- Perform variable-temperature NMR to probe dynamic behavior in solution.

- Conduct molecular dynamics (MD) simulations (GROMACS, 298 K, 100 ns) to compare solution-state conformers with the solid-state structure .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for this compound Analogs

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/n (monoclinic) | |

| Unit cell volume | 1304.89 ų | |

| Dihedral angle (benzodiazole/acetate) | 88.41° | |

| R1/wR2 | 0.055/0.119 |

Q. Table 2. Synthetic Optimization Conditions

| Step | Optimal Conditions | Yield Improvement |

|---|---|---|

| Esterification | PTSA (5 mol%), anhyd. acetone | 78% → 92% |

| Hydrazide formation | Ethanol, 4 hr reflux | 65% → 82% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.